Cas no 5616-29-5 (2-(pyridin-2-ylformamido)acetic acid)

2-(pyridin-2-ylformamido)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P993935-50mg |
2-(pyridin-2-ylformamido)acetic acid |
5616-29-5 | 50mg |
$ 70.00 | 2022-06-03 | ||
TRC | P993935-250mg |
2-(pyridin-2-ylformamido)acetic acid |
5616-29-5 | 250mg |
$ 275.00 | 2022-06-03 | ||
TRC | P993935-25mg |
2-(pyridin-2-ylformamido)acetic acid |
5616-29-5 | 25mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-83280-0.05g |
2-[(pyridin-2-yl)formamido]acetic acid |
5616-29-5 | 95% | 0.05g |
$64.0 | 2023-02-11 | |
Enamine | EN300-83280-5.0g |
2-[(pyridin-2-yl)formamido]acetic acid |
5616-29-5 | 95% | 5.0g |
$908.0 | 2023-02-11 | |
1PlusChem | 1P01AKRI-2.5g |
2-(pyridin-2-ylformamido)acetic acid |
5616-29-5 | 87% | 2.5g |
$821.00 | 2023-12-16 | |
A2B Chem LLC | AV72286-250mg |
2-(Pyridin-2-ylformamido)acetic acid |
5616-29-5 | 87% | 250mg |
$158.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333241-250mg |
2-[(pyridin-2-yl)formamido]acetic acid |
5616-29-5 | 95% | 250mg |
¥1215.00 | 2024-05-08 | |
1PlusChem | 1P01AKRI-250mg |
2-(pyridin-2-ylformamido)acetic acid |
5616-29-5 | 87% | 250mg |
$164.00 | 2025-03-19 | |
1PlusChem | 1P01AKRI-50mg |
2-(pyridin-2-ylformamido)acetic acid |
5616-29-5 | 87% | 50mg |
$94.00 | 2025-03-19 |
2-(pyridin-2-ylformamido)acetic acid 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
2-(pyridin-2-ylformamido)acetic acidに関する追加情報
Introduction to 2-(pyridin-2-ylformamido)acetic acid (CAS No. 5616-29-5)
2-(pyridin-2-ylformamido)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5616-29-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative features a pyridine moiety linked to an acetic acid backbone through an amide functional group. Its unique structural configuration positions it as a valuable intermediate in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
The compound's molecular structure, characterized by a pyridine ring at the 2-position connected to a formamido group, which further extends to an acetic acid side chain, offers versatile reactivity. This makes it a promising candidate for further functionalization, enabling the synthesis of more complex molecules with tailored pharmacological properties. The presence of both nitrogen and oxygen heteroatoms enhances its interaction with biological targets, making it a key player in medicinal chemistry.
In recent years, there has been growing interest in pyridine-based derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating the pyridine scaffold exhibit significant potential in modulating enzyme activity and receptor binding. Specifically, 2-(pyridin-2-ylformamido)acetic acid has been explored for its potential role in inhibiting inflammatory pathways, particularly those involving cyclooxygenase (COX) enzymes and lipoxygenase (LOX) enzymes.
Recent advancements in computational chemistry have facilitated the design of more efficient synthetic routes for 2-(pyridin-2-ylformamido)acetic acid. Molecular modeling studies have revealed that modifications to the pyridine ring can enhance binding affinity to target proteins. For instance, introducing substituents such as fluorine or chlorine atoms at specific positions on the pyridine ring has been shown to improve metabolic stability and reduce off-target effects.
The pharmaceutical industry has leveraged these insights to develop novel drug candidates based on 2-(pyridin-2-ylformamido)acetic acid. One notable area of research involves its application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies have indicated that derivatives of this compound can cross the blood-brain barrier and interact with amyloid-beta plaques, suggesting a potential therapeutic benefit.
Furthermore, 2-(pyridin-2-ylformamido)acetic acid has been investigated for its role in modulating immune responses. Research has shown that certain analogs can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a promising candidate for developing treatments for autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 2-(pyridin-2-ylformamido)acetic acid typically involves multi-step organic reactions starting from commercially available pyridine derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high yields and purity. These techniques not only enhance efficiency but also minimize environmental impact, aligning with green chemistry principles.
In conclusion, 2-(pyridin-2-ylformamido)acetic acid (CAS No. 5616-29-5) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for developing innovative therapeutic agents. As research continues to uncover new derivatives and synthetic strategies, this compound is poised to play an increasingly important role in addressing some of today's most challenging medical conditions.
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